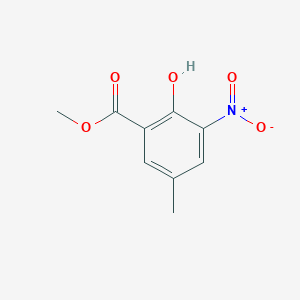

Methyl 2-hydroxy-5-methyl-3-nitrobenzoate

説明

Methyl 2-hydroxy-5-nitrobenzoate is a chemical compound with the molecular formula C8H7NO5 and a molecular weight of 197.15 . It is a white to light yellow to yellow-brown powder or crystals .

Molecular Structure Analysis

The InChI code for Methyl 2-hydroxy-5-nitrobenzoate is1S/C8H7NO5/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,10H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

Methyl 2-hydroxy-5-nitrobenzoate is a white to light yellow to yellow-brown powder or crystals . The compound should be stored in a refrigerator and shipped at room temperature .科学的研究の応用

Application 1: Inhibitor of α-glucosidase and α-amylase

- Summary of Application: Methyl 2-hydroxy-5-methyl-3-nitrobenzoate has been studied in vitro as a potential inhibitor of α-glucosidase and α-amylase, enzymes that play a crucial role in carbohydrate digestion . This suggests potential applications in the treatment of type II diabetes mellitus (T2DM), a metabolic disorder characterized by sustained high levels of glucose in the blood .

- Methods of Application: The compounds were evaluated through enzymatic assays in vitro for inhibitory effect against α-glucosidase and α-amylase activities . Molecular docking has been performed on the most active derivatives to predict the hypothetical protein–ligand binding modes into the α-glucosidase and α-amylase binding sites .

- Results: Most of the test compounds exhibited increased inhibitory activity against α-glucosidase compared to the anti-diabetic drug, acarbose . Some derivatives exhibited increased inhibitory activity and selectivity against α-amylase with significantly reduced cytotoxicity against the Raw-264,7 cells .

Application 2: Synthesis of Other Compounds

- Summary of Application: Methyl 2-hydroxy-5-methyl-3-nitrobenzoate may be used in the synthesis of other compounds, such as methyl indole-4-carboxylate, 5-aminoisoquinolin-1 (2H)-one, 5-nitroisocoumarin, and substituted nitrostyrene benzoic acids .

- Results: The outcomes of these syntheses would be the production of the aforementioned compounds. However, the specific results, including yields and purities, were not provided in the sources I found .

Application 3: Soil Fertility

- Summary of Application: 3-Nitrosalicylic Acid Methyl Ester, a derivative of Methyl 2-hydroxy-5-methyl-3-nitrobenzoate, has been shown to bind to Molybdenum to impart fertility to soil and water . Molybdenum is a key element in the activity of nitrogenase, an enzyme involved in nitrogen fixation .

- Results: The outcome of this application would be increased soil fertility through the enhancement of nitrogen fixation . However, the specific results, including the extent of fertility increase, were not provided in the sources I found .

Application 4: Synthesis of Various Compounds

- Summary of Application: Methyl 2-hydroxy-5-methyl-3-nitrobenzoate may be used in the synthesis of various compounds .

- Methods of Application: The specific methods of synthesis were not detailed in the sources I found .

- Results: The outcomes of these syntheses would be the production of the aforementioned compounds .

Application 5: Chemical Properties

- Summary of Application: Methyl 2-hydroxy-5-nitrobenzoate has certain chemical properties that make it useful in various applications .

- Methods of Application: The specific methods of application were not detailed in the sources I found .

- Results: The outcomes of these applications would depend on the specific chemical properties of Methyl 2-hydroxy-5-nitrobenzoate .

Safety And Hazards

The safety information for Methyl 2-hydroxy-5-nitrobenzoate indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

特性

IUPAC Name |

methyl 2-hydroxy-5-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-5-3-6(9(12)15-2)8(11)7(4-5)10(13)14/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGOQALTCFDIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502978 | |

| Record name | Methyl 2-hydroxy-5-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-hydroxy-5-methyl-3-nitrobenzoate | |

CAS RN |

67191-44-0 | |

| Record name | Methyl 2-hydroxy-5-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-methoxyphenyl)amine](/img/structure/B1625391.png)

![Adenosine,N-benzoyl-2'-deoxy-3'-o-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1625398.png)

![2-(5-Chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1625402.png)